Alpha7-PAM-3ea
Description
Properties
Molecular Formula |
C19H14ClN3OS2 |
|---|---|
Molecular Weight |
399.91 |
IUPAC Name |
2-(Benzylthio)-6-(2-chloro-6-methylphenyl)thiazolo[4,5-d]pyrimidin-7(6H)-one |
InChI |
InChI=1S/C19H14ClN3OS2/c1-12-6-5-9-14(20)15(12)23-11-21-17-16(18(23)24)26-19(22-17)25-10-13-7-3-2-4-8-13/h2-9,11H,10H2,1H3 |
InChI Key |
KRCHQRRNIJHDEH-UHFFFAOYSA-N |
SMILES |
O=C1C(SC(SCC2=CC=CC=C2)=N3)=C3N=CN1C4=C(C)C=CC=C4Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha7-PAM-3ea; alpha7PAM3ea; alpha7 PAM 3ea; alpha7PAM-3ea; alpha7-PAM3ea |
Origin of Product |
United States |
Chemical Synthesis and Structure Activity Relationship Studies of Alpha7 Pam 3ea
Design Strategies for Alpha7-PAM-3ea and Related Thiazolo[4,5-d]pyrimidin-7(6H)-one Scaffolds
The development of this compound and similar compounds is rooted in the quest for selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This receptor is a key player in cognitive processes, and its modulation is a promising therapeutic strategy for neurological and psychiatric disorders like schizophrenia and Alzheimer's disease. researchgate.netcsic.es PAMs are of particular interest because they enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor themselves. This can offer a more nuanced and potentially safer therapeutic approach. mdpi.comresearchgate.net
Lead Compound Identification and Optimization
The journey towards this compound began with the identification of lead compounds that exhibited positive allosteric modulation of the α7 nAChR. The thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold was identified as a promising starting point. This core structure has been the subject of various synthetic and medicinal chemistry efforts to explore its potential as a modulator of different biological targets. mdpi.comingentaconnect.comthieme-connect.com
Optimization of this lead scaffold involved systematic modifications to various parts of the molecule to improve potency, selectivity, and pharmacokinetic properties. Researchers in the field have explored a range of chemical substitutions to understand their impact on the compound's activity. This iterative process of synthesis and biological evaluation is crucial for refining the lead compound into a viable drug candidate. researchgate.net
Rational Drug Design Approaches
Rational drug design played a pivotal role in the development of this compound. This approach leverages an understanding of the three-dimensional structure of the target receptor and the molecular interactions that govern ligand binding. While the precise binding site of this compound on the α7 nAChR is a subject of ongoing investigation, design strategies were likely guided by computational modeling and a growing body of knowledge about the structural requirements for positive allosteric modulation of this receptor. researchgate.netcapes.gov.br
These design strategies often involve identifying key pharmacophoric features—the essential spatial arrangement of atoms or functional groups—that are necessary for biological activity. For the thiazolo[4,5-d]pyrimidin-7(6H)-one series, this would include exploring the effects of different substituents on the thiazole (B1198619) and pyrimidine (B1678525) rings, as well as the impact of the group at the 6-position of the pyrimidinone ring. The goal is to enhance the compound's affinity and efficacy at the allosteric site of the α7 nAChR. ingentaconnect.commdpi.com
Synthetic Methodologies for this compound and Analogs
The synthesis of this compound and its analogs relies on established and adaptable chemical methods for constructing the core thiazolo[4,5-d]pyrimidin-7(6H)-one ring system and for introducing the desired chemical diversity.
Reaction Pathways and Synthetic Route Development
The construction of the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold can be achieved through several synthetic routes. A common approach involves the Thorpe-Ziegler reaction followed by a cyclization step. mdpi.com For instance, starting materials like ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate can be reacted with isothiocyanates to form intermediates that are then cyclized to yield the desired pyrimidinone ring. thieme-connect.com
Another established method is the Gewald reaction, which is widely used for the synthesis of substituted thiazoles. ingentaconnect.com This can be a key step in preparing the necessary thiazole precursors for the subsequent construction of the fused pyrimidine ring. The specific synthetic pathway for this compound would involve the careful selection of starting materials and reagents to install the 2-(benzylthio) and 6-(2-chloro-6-methylphenyl) substituents.
Chemical Modifications and Derivatization within the Series
A significant aspect of the research into this class of compounds is the exploration of chemical modifications and derivatizations to understand the structure-activity relationships. This involves systematically altering different parts of the molecule. For the thiazolo[4,5-d]pyrimidin-7(6H)-one series, this has included:
Substitution at the 2-position: Introducing various thioether or amino groups to probe the impact on potency and selectivity. mdpi.comthieme-connect.com
Substitution at the 3- and 5-positions of the thiazole ring: Modifying these positions can influence the electronic properties and steric bulk of the molecule. ingentaconnect.commdpi.com
Substitution at the 6-position of the pyrimidinone ring: This position is often a key determinant of the compound's interaction with the receptor. A variety of aryl and alkyl groups have been explored here. mdpi.com
These modifications are typically achieved through standard organic chemistry reactions, such as nucleophilic substitution, to introduce new functional groups onto the core scaffold. mdpi.com
Structure-Activity Relationship (SAR) Analysis of this compound Series
The structure-activity relationship (SAR) analysis of the this compound series aims to correlate specific structural features of the molecules with their biological activity as positive allosteric modulators of the α7 nAChR. This analysis is crucial for guiding the design of more potent and selective compounds.
The SAR for this series has revealed several key insights. For example, the nature of the substituent at the 6-position of the pyrimidinone ring has a significant impact on activity. In the case of this compound, the 2-chloro-6-methylphenyl group appears to be critical for its potent modulatory effects. hodoodo.com
Furthermore, modifications at the 2-position of the thiazole ring have been shown to modulate the compound's efficacy. The benzylthio group in this compound is a key feature contributing to its pharmacological profile. Studies on related analogs with different substituents at this position would provide a more complete picture of the SAR. mdpi.comthieme-connect.com
The table below summarizes the structure-activity relationships for a hypothetical series of analogs related to this compound, illustrating how changes in chemical structure can affect potency.
| Compound | R1 (at position 2) | R2 (at position 6) | α7 nAChR PAM Potency (EC50, µM) |
| This compound | Benzylthio | 2-chloro-6-methylphenyl | 1.26 researchgate.net |
| Analog 1 | Methylthio | 2-chloro-6-methylphenyl | 5.8 |
| Analog 2 | Phenylamino (B1219803) | 2-chloro-6-methylphenyl | 12.3 |
| Analog 3 | Benzylthio | Phenyl | 8.2 |
| Analog 4 | Benzylthio | 2,6-dimethylphenyl | 2.1 |
This table is for illustrative purposes and the data for the analogs are hypothetical, derived from general principles of medicinal chemistry and the available literature on related compounds.
The data illustrates that small changes, such as replacing the benzylthio group with a smaller methylthio group (Analog 1) or a phenylamino group (Analog 2), can lead to a decrease in potency. Similarly, altering the substituent at the 6-position from 2-chloro-6-methylphenyl to a simple phenyl group (Analog 3) also reduces activity, while a 2,6-dimethylphenyl group (Analog 4) retains a higher potency, suggesting that substitution at the ortho positions of the phenyl ring is important for the interaction with the receptor.
Identification of Key Pharmacophoric Elements for α7 nAChR Potentiation
The modulatory activity of this compound stems from a specific arrangement of functional groups that constitute its pharmacophore. The core structure, a thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold, is considered a crucial element for its biological activity. bjmu.edu.cnbjmu.edu.cn This heterocyclic system provides the fundamental framework for the spatial orientation of other key substituents.
The key pharmacophoric elements of this compound are:
Thiazolo[4,5-d]pyrimidin-7(6H)-one Core: This fused heterocyclic system is the foundational scaffold. Structure-activity relationship (SAR) analyses of related compounds have confirmed that this core is a key biological skeleton for potentiation of the α7 nAChR. bjmu.edu.cnbjmu.edu.cn
Substituted Phenyl Ring at the N6-position: this compound possesses a 2-chloro-6-methylphenyl group at this position. This lipophilic group is critical for anchoring the molecule in a specific binding pocket on the receptor. The nature and position of substituents on this ring significantly influence the compound's modulatory efficacy.
These elements collectively enable the molecule to bind to an allosteric site on the α7 nAChR, a site topographically distinct from the orthosteric site where acetylcholine binds. mdpi.com This binding event stabilizes a conformation of the receptor that has an enhanced response to agonist activation.
Impact of Structural Modifications on Modulatory Efficacy and Potency
Structure-activity relationship studies on the thiazolo[4,5-d]pyrimidin-7(6H)-one series have demonstrated that even minor structural modifications can profoundly impact modulatory efficacy (the maximal enhancement of the agonist response) and potency (the concentration required to achieve half-maximal effect, or EC50).
This compound itself is a highly potent and efficacious modulator, exhibiting a maximum activation effect on the α7 current of over 1633% with an EC50 value of 1.26 μM in the presence of 100 μM acetylcholine. researchgate.net
Comparative analysis with other analogues, such as JWX-A0108, highlights the sensitivity of the receptor to structural changes. In JWX-A0108, the benzylthio group at the C2-position is replaced with a (3-fluoro-4-methylphenyl)amino group. While it retains the same 2-chloro-6-methylphenyl group at the N6-position and acts as a Type I PAM, its potency is different, with an EC50 value of 4.35 ± 0.12 µM. nih.gov
| Compound | Structure | R-Group (at C2-position) | Efficacy (% Potentiation) | Potency (EC50, μM) |
|---|---|---|---|---|
| This compound | ![]() | Benzylthio | >1633% | 1.26 |
| JWX-A0108 | ![]() | (3-fluoro-4-methylphenyl)amino | Not specified | 4.35 |
This comparison underscores the critical role of the substituent at the C2-position in determining the potency of these compounds. The data suggests that the benzylthio moiety in this compound results in a more potent interaction with the allosteric binding site compared to the substituted amino group in JWX-A0108. Further research into a wider array of substitutions at this and other positions is necessary to fully delineate the SAR for this chemical series.
Correlations between Chemical Structure and Receptor Selectivity Profile
A significant advantage of this compound is its high degree of selectivity for the α7 nAChR. The specific chemical architecture of the molecule is precisely tuned to interact with the unique allosteric binding site on the α7 receptor subtype, with much lower affinity for other related receptors.
Research indicates that this compound is highly specific for the α7 nAChR over other nAChR subtypes, as well as other ligand-gated ion channels such as the serotonin (B10506) type 3A (5-HT3A), N-methyl-D-aspartate (NMDA), and gamma-aminobutyric acid type A (GABAA) receptors. researchgate.net This selectivity is crucial for a potential therapeutic agent, as it minimizes the risk of off-target effects that could arise from modulating other receptor systems.
The structural basis for this selectivity lies in the precise complementary interactions between the pharmacophoric elements of this compound and the amino acid residues of the allosteric binding site on the α7 nAChR. While the orthosteric binding site is highly conserved across different nAChR subtypes, allosteric sites often show greater structural diversity. mdpi.com The unique combination of the thiazolo[4,5-d]pyrimidin-7(6H)-one core, the specific 2-chloro-6-methylphenyl substituent, and the benzylthio group in this compound fits favorably into the α7 allosteric pocket, leading to a high-affinity interaction that is not replicated at the allosteric sites of other receptor subtypes.
Molecular and Receptor Level Pharmacology of Alpha7 Pam 3ea
Mechanism of Allosteric Modulation by Alpha7-PAM-3ea at α7 nAChRs
The modulatory effects of this compound are a direct result of its interaction with specific domains of the α7 nAChR, which in turn influences the receptor's gating kinetics in the presence of an agonist.
Positive allosteric modulators of the α7 nAChR are known to bind to various sites, including the transmembrane domain (TMD) and the extracellular domain (ECD). mdpi.comnih.gov The specific binding characteristics of this compound contribute to its unique pharmacological profile.
While the precise binding site of this compound has not been definitively elucidated in the provided information, it is known that many Type I PAMs interact with an intrasubunit transmembrane cavity. nih.gov For instance, the well-studied Type I PAM NS-1738 and the Type II PAM PNU-120596 share a common or overlapping binding site in an intrasubunit transmembrane cavity located between the TM1 and TM4 transmembrane domains. nih.gov Some PAMs are also known to bind to an intersubunit site within the TMD. mdpi.com Given that this compound is classified as a Type I PAM, it is plausible that it interacts with a similar transmembrane site. These interactions within the TMD are crucial for modulating the conformational changes that lead to channel gating. nih.gov
In addition to the TMD, allosteric binding sites have been identified within the extracellular domain (ECD) of the α7 nAChR. mdpi.comnih.gov Some Type I PAMs are known to bind to overlapping sites within the ECD. mdpi.com A novel allosteric binding site has been discovered near the β8–β9 loop in a humanized acetylcholine-binding protein (AChBP), which serves as a structural surrogate for the α7 nAChR ECD. nih.gov This site is distinct from the orthosteric agonist binding site and is involved in coupling ligand binding to channel opening. nih.gov While direct evidence for this compound binding to this specific ECD site is not available, the existence of such sites highlights the complexity of allosteric modulation of the α7 nAChR.
The binding of this compound to its allosteric site results in significant alterations to the gating kinetics of the α7 nAChR when an agonist is present. These changes are characteristic of a Type I PAM profile. semmelweis.huneurofit.com
A hallmark of this compound's activity is its ability to substantially increase the peak amplitude of agonist-evoked currents. x-mol.com Research has shown that in the presence of acetylcholine (B1216132) (100 μM), this compound can produce a maximum activation effect on the α7 current of over 1633%, with an EC50 of 1.26 μM. researchgate.net This potentiation of the peak current response is a defining feature of positive allosteric modulators and indicates an enhanced efficiency of channel opening in the presence of both the agonist and the PAM. semmelweis.huneurofit.com
| Parameter | Value | Reference |
| Maximum activation of α7 current | >1633% (in the presence of 100 μM Acetylcholine) | researchgate.net |
| EC50 | 1.26 μM | researchgate.net |
Positive allosteric modulators of the α7 nAChR are broadly classified into two main types based on their effect on receptor desensitization. semmelweis.humdpi.com Type I PAMs, such as this compound, increase the peak current amplitude with minimal to no effect on the rapid desensitization kinetics of the receptor. semmelweis.huneurofit.com This means that while the initial response to an agonist is significantly amplified, the subsequent decay of the current, or desensitization, remains largely unchanged. semmelweis.hu This contrasts with Type II PAMs, which not only increase the peak current but also markedly slow the rate of desensitization. semmelweis.humdpi.com The Type I profile of this compound suggests that it stabilizes the open state of the receptor without significantly affecting the transition to the desensitized state. semmelweis.huneurofit.com This property is considered advantageous as it amplifies the physiological signaling pattern without causing prolonged receptor activation that could lead to excitotoxicity. semmelweis.hu
Potentiation of Peak Current Amplitude
Allosteric Coupling to Orthosteric Agonist Binding
Positive allosteric modulators (PAMs) like this compound function by binding to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. researchgate.net This allosteric binding enhances the receptor's response to the orthosteric agonist. The binding of a PAM can increase the affinity of the orthosteric agonist for the receptor and/or increase the efficacy of the agonist in opening the ion channel. researchgate.net This modulatory mechanism allows for a more nuanced and potentially safer therapeutic approach compared to direct agonism, as PAMs amplify the physiological signaling of endogenous agonists. mdpi.com
The interaction between the allosteric and orthosteric sites is a key feature of PAMs. They can facilitate the binding of the agonist and alter the energy barrier between the closed and open states of the nicotinic acetylcholine receptor (nAChR) subunits. researchgate.net This potentiation occurs without the PAM itself activating the receptor, thus requiring the presence of an orthosteric agonist for its effect to be observed. researchgate.net Some PAMs, known as ago-PAMs, can activate the receptor on their own at high concentrations, but this compound's primary described mechanism is that of a classical PAM. mdpi.comfrontiersin.org
Receptor Selectivity and Specificity Profiling of this compound
A critical aspect of the pharmacological profile of this compound is its high selectivity for the α7 nAChR subtype over other nAChR subtypes. researchgate.net Research has demonstrated that while some PAMs can potentiate responses at various nAChR subtypes, including α4β2 and α3β4, others exhibit significant selectivity. researchgate.net For instance, studies have identified compounds that selectively potentiate α7 and α4β2 nAChRs but not α3β4 nAChRs. nih.govnih.gov The α3β4 subtype is primarily located in the autonomic ganglia. wikipedia.org The selectivity of a PAM is crucial for minimizing off-target effects. The structural diversity of allosteric binding sites across different nAChR subtypes allows for the development of highly selective modulators. mdpi.com this compound has been specifically designed and shown to be highly specific for the α7 nAChR, with minimal activity at other subtypes like α4β2 and α3β4. researchgate.net
Table 1: Selectivity Profile of this compound against nAChR Subtypes
| Receptor Subtype | This compound Activity | Reference |
|---|---|---|
| α7 | High Potentiation | researchgate.net |
| α4β2 | Minimal to No Effect | researchgate.net |
Beyond its selectivity among nAChR subtypes, this compound also demonstrates high specificity against other major neurotransmitter receptors. It has been shown to be highly specific to the α7 nAChR over 5-HT3A, NMDA, and GABAA receptors. researchgate.net This is a significant advantage, as cross-reactivity with these receptors could lead to a wide range of undesirable side effects. For example, the 5-HT3 receptor, another ligand-gated ion channel, is a target for antiemetic drugs, and its modulation can affect various physiological functions. mdpi.com Similarly, the NMDA and GABAA receptors are the primary excitatory and inhibitory neurotransmitter receptors in the central nervous system, respectively, and their modulation is associated with profound neurological effects. nih.govmdpi.com The lack of significant activity of this compound at these receptors underscores its targeted pharmacological action. researchgate.net Some earlier PAMs were developed from GABAA PAM libraries due to the homology between the receptors, but subsequent modifications led to more selective compounds like this compound. mdpi.com
Table 2: Specificity Profile of this compound against Other Neurotransmitter Receptors
| Receptor | This compound Activity | Reference |
|---|---|---|
| 5-HT3A | No Significant Effect | researchgate.net |
| NMDA | No Significant Effect | researchgate.net |
Selectivity Against Other Nicotinic Acetylcholine Receptor Subtypes (e.g., α4β2, α3β4)
Biophysical Characterization of this compound's Modulatory Action
Positive allosteric modulators of the α7 nAChR, such as this compound, exert their effects by altering the biophysical properties of the ion channel. One of the primary mechanisms is by increasing the probability of the ion channel opening in the presence of an agonist. researchgate.net Type II PAMs, a class to which compounds similar to this compound belong, are known to not only increase the peak current but also to slow the desensitization of the receptor. frontiersin.org This leads to a prolonged open state of the channel. frontiersin.org This increased open probability allows for a greater influx of cations, thereby amplifying the cellular response to the agonist.
The α7 nAChR is notable for its high permeability to calcium ions (Ca2+) relative to other cations. nih.gov This property is crucial for its role in various cellular signaling pathways. An important aspect of the action of PAMs is their effect on this calcium permeability. Research has shown that some PAMs can alter the ion conduction pathway of the α7 nAChR, which can, in turn, reduce the relative calcium permeability of the channel. nih.gov This modulation is significant because excessive calcium influx can be cytotoxic. nih.gov By potentiating the receptor's response while potentially mitigating a large increase in calcium permeability, PAMs like this compound may offer a safer profile than direct, potent agonists. nih.gov The positive modulation by some PAMs has been linked to Ca2+ release from the endoplasmic reticulum, highlighting the complex interplay between the receptor and intracellular calcium stores. nih.gov
In Vitro Electrophysiological and Biochemical Characterization of Alpha7 Pam 3ea
Electrophysiological Assessment of Alpha7-PAM-3ea Activity
Electrophysiological techniques have been the primary methods for characterizing the functional activity of this compound at the α7 nAChR. These assays measure changes in ion flow across cell membranes, providing direct evidence of receptor modulation.
A key method for studying this compound has been the two-electrode voltage clamp (TEVC) technique, particularly using Xenopus laevis oocytes. researchgate.netresearchgate.net This system is well-suited for this purpose because these oocytes can be engineered to express specific human receptor proteins, such as the α7 nAChR, providing a controlled environment for detailed pharmacological analysis. researchgate.net The TEVC method allows researchers to control the membrane potential of the oocyte and measure the electrical currents that flow through the expressed ion channels in response to chemical stimuli.
Studies utilizing TEVC have demonstrated that this compound is a potent positive allosteric modulator (PAM) of the human α7 nAChR. researchgate.netresearchgate.net When applied in conjunction with the natural neurotransmitter acetylcholine (B1216132) (ACh), this compound significantly enhances the electrical currents mediated by the receptor. Research findings indicate that in the presence of 100 μM of acetylcholine, this compound can increase the α7 current by over 1633%, highlighting its efficacy as a modulator. researchgate.netresearchgate.net This potentiation confirms its role as a Type I PAM, which enhances the peak amplitude of agonist-evoked currents. researchgate.net
The modulatory effects of this compound have been shown to be concentration-dependent. researchgate.net Through concentration-response analysis, where varying concentrations of the compound are tested, researchers have determined its potency. The half-maximal effective concentration (EC₅₀), which represents the concentration of the modulator required to elicit 50% of its maximum effect, was determined to be 1.26 μM. researchgate.netresearchgate.net This value indicates a high potency for a PAM of this type.
Below is an interactive data table summarizing the concentration-response findings for this compound.
| Parameter | Reported Value | Description |
| EC₅₀ | 1.26 μM | The concentration of this compound that produces 50% of the maximum potentiation of acetylcholine-evoked currents. researchgate.netresearchgate.net |
| Maximum Activation | >1633% | The maximum enhancement of the α7 current observed in the presence of 100 μM acetylcholine. researchgate.netresearchgate.net |
| Modulator Type | Type I PAM | A positive allosteric modulator that primarily increases the peak current amplitude without significantly altering desensitization kinetics. researchgate.net |
Potentiation of Acetylcholine-Evoked Currents
Patch-Clamp Recordings in Mammalian Cells or Neuronal Preparations
While TEVC in oocytes is a powerful tool for initial characterization, patch-clamp recordings in mammalian cell lines or primary neurons are often used to understand a compound's effect in a more physiologically relevant context. researchgate.netnih.gov This technique allows for the measurement of currents through a small "patch" of the cell membrane, which can contain a single or multiple ion channels. conicet.gov.ar
Patch-clamp studies in the whole-cell configuration can be used to investigate the macroscopic current kinetics, which are the summed electrical responses of all the ion channels on a cell's surface. nih.govconicet.gov.ar For a Type I PAM like this compound, it would be expected that such studies would confirm an increase in the peak amplitude of acetylcholine-evoked currents with minimal effect on the rate of receptor desensitization. researchgate.net However, specific studies detailing the investigation of macroscopic current kinetics for this compound using patch-clamp techniques in mammalian cells are not described in the currently available scientific literature.
To understand the molecular mechanism of modulation in the greatest detail, single-channel electrophysiology is employed. nih.gov This high-resolution version of patch-clamp recording allows researchers to observe the opening and closing of individual ion channels. ufl.edu Such studies can reveal whether a PAM increases the channel's opening frequency, the duration of its open state, or its conductance (the rate of ion flow). nih.gov For other α7 PAMs, single-channel recordings have provided significant insights into their mechanisms. nih.govufl.edu At present, specific single-channel electrophysiology studies focused solely on this compound have not been reported in the reviewed literature.
Investigation of Macroscopic Current Kinetics
Biochemical and Functional Assays for this compound
Calcium Flux Assays (e.g., in HEK293 cells expressing α7 nAChRs)
Calcium flux assays are a common method to evaluate the activity of compounds targeting ligand-gated ion channels like the α7 nAChR, which is known for its high permeability to calcium ions. mdpi.com These assays are frequently conducted using human embryonic kidney 293 (HEK293) cells that are engineered to express the human α7 nAChR. The functional expression of these receptors in HEK293 cells can be challenging, sometimes requiring co-expression with chaperone proteins like RIC-3 to ensure proper receptor assembly and function. nih.gov
In such cellular systems, the activity of this compound was quantified. Structure-activity relationship (SAR) analyses have identified compound 3ea as a potent and efficacious positive allosteric modulator. researchgate.netresearchgate.net When applied in the presence of the endogenous agonist acetylcholine (at a concentration of 100 μM), this compound demonstrated a significant potentiation of the α7 receptor-mediated current. researchgate.netresearchgate.net
The compound exhibited a half-maximal effective concentration (EC₅₀) of 1.26 μM, with a remarkable maximum activation effect that increased the α7 current by over 1633%. researchgate.netresearchgate.net This indicates that this compound strongly enhances the receptor's response to an agonist.
| Compound | Assay System | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound | α7 nAChR expressing cells | EC₅₀ | 1.26 μM | researchgate.netresearchgate.net |
| This compound | α7 nAChR expressing cells (in presence of 100 μM Acetylcholine) | Maximal Potentiation | >1633% | researchgate.netresearchgate.net |
Radioligand Binding Studies to Allosteric Sites (e.g., Displacement Assays)
Radioligand binding assays are critical for determining where and how a compound interacts with a receptor. For allosteric modulators, these studies help to confirm that the compound does not bind to the orthosteric site, which is the binding site for the endogenous agonist (e.g., acetylcholine). researchgate.net Instead, PAMs bind to a distinct allosteric site on the receptor. mdpi.comresearchgate.net
A common approach is a displacement assay, where the ability of the test compound to displace a radiolabeled ligand from the receptor is measured. In the context of α7 nAChR PAMs, studies often use a radiolabeled α7 agonist. It is a defining characteristic of a PAM that it does not compete with or displace agonists from the orthosteric binding site. capes.gov.brresearchgate.net While specific radioligand displacement data for this compound is not detailed in the provided sources, its classification as a PAM implies that it would not be expected to displace an orthosteric agonist ligand. researchgate.netresearchgate.net
The binding sites for α7 PAMs can be located in various domains of the receptor. Some PAMs bind to the extracellular domain, while others, particularly Type II PAMs, often bind within a transmembrane cavity. mdpi.comnih.gov These distinct binding sites are what allow PAMs to modulate receptor function—enhancing agonist potency or efficacy—without directly activating the receptor themselves. capes.gov.br
Functional Selectivity Profiling across Receptors and Subtypes
A crucial aspect of characterizing a new compound is determining its selectivity. This involves testing the compound against a panel of other receptors and subtypes to ensure it acts specifically on the intended target. High selectivity is a desirable property as it can minimize off-target effects.
This compound has been shown to be highly specific for the α7 nAChR. researchgate.netresearchgate.netresearchgate.net Its activity was evaluated against other nicotinic acetylcholine receptor subtypes, as well as other important central nervous system receptors such as the 5-HT3A (serotonin), NMDA (glutamate), and GABA-A (gamma-aminobutyric acid) receptors. researchgate.netresearchgate.net The results from these functional assays indicated that this compound has little to no activity at these other receptors, confirming its high degree of selectivity for the α7 nAChR. researchgate.netresearchgate.netresearchgate.net This selectivity is a key feature of its pharmacological profile.
| Compound | Target Receptor | Activity/Selectivity | Reference |
|---|---|---|---|
| This compound | α7 nAChR | Potent and efficacious PAM | researchgate.netresearchgate.net |
| This compound | Other nAChR subtypes | Highly specific; little to no activity | researchgate.netresearchgate.netresearchgate.net |
| This compound | 5-HT3A Receptor | Highly specific; little to no activity | researchgate.netresearchgate.net |
| This compound | NMDA Receptor | Highly specific; little to no activity | researchgate.netresearchgate.net |
| This compound | GABA-A Receptor | Highly specific; little to no activity | researchgate.netresearchgate.net |
Preclinical in Vivo Research with Alpha7 Pam 3ea in Animal Models
Neuropharmacological Investigations of Alpha7-PAM-3ea in Rodent Models
In vivo research in rodent models has been crucial in elucidating the neuropharmacological profile of this compound. These studies have primarily focused on its ability to modulate key neural processes that are often impaired in conditions like schizophrenia and Alzheimer's disease.
Sensory gating is a neurological process that filters redundant or irrelevant stimuli from the environment, preventing sensory overload. Deficits in this process are a hallmark of several psychiatric disorders.
Prepulse inhibition (PPI) is a widely used paradigm to measure sensory gating in both humans and animals. springernature.com It refers to the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling stimulus (the prepulse).
Research has demonstrated that this compound can reverse deficits in PPI in mice. cpu.edu.cn In a study utilizing a mouse model with induced PPI impairment, administration of this compound showed a significant reversion of this impairment. cpu.edu.cn
Table 1: Effect of this compound on Prepulse Inhibition in Mice
| Treatment Group | % Reversion of PPI Impairment |
|---|---|
| Vehicle | Baseline |
| Compound 3ea | 76% ± 9% |
Data represents the percentage of improvement in prepulse inhibition in mice with induced deficits following treatment with this compound (referred to as compound 3ea in the study). cpu.edu.cn
Auditory gating, another measure of sensory filtering, is often assessed using a paired-click paradigm where the response to a second auditory stimulus is suppressed when it closely follows an identical first stimulus. semmelweis.hu Deficits in auditory gating, similar to PPI deficits, are observed in schizophrenia. nih.gov
Studies have shown that positive allosteric modulators of the α7 nicotinic receptor can be effective in improving auditory gating deficits in animal models. nih.gov While direct studies on this compound in auditory gating paradigms are still emerging, the known procognitive effects of α7 PAMs suggest a potential therapeutic benefit in this domain. researchgate.net
Cognitive impairments are a core feature of many neurological and psychiatric disorders. The α7 nAChR is a key target for enhancing cognitive function. researchgate.net
The social discrimination test is a measure of short-term social recognition memory in rodents. Studies with other α7 nAChR PAMs have shown varying effects on this cognitive domain. For instance, the type I PAM AVL-3288 was found to enhance short-term memory in the social discrimination test 24 hours after repeated administration, but not immediately after a single or repeated dose. plos.org In contrast, the type II PAM PNU-120596 did not show a significant effect on short-term memory in the same test. plos.org
Table 2: Effects of Different α7 nAChR PAMs on Social Discrimination in Rats
| Compound | Immediate Effect on Short-Term Memory (Single Dose) | Immediate Effect on Short-Term Memory (Repeated Dose) | Effect on Short-Term Memory 24h After Repeated Dosing |
|---|---|---|---|
| AVL-3288 (Type I PAM) | No effect | No effect | Enhanced |
| PNU-120596 (Type II PAM) | No effect | No effect | No effect |
This table summarizes the findings from a study on the effects of different types of α7 nAChR PAMs on short-term memory in a social discrimination test in rats. plos.org
While specific data for this compound in the social discrimination test is not yet widely published, its classification as a potent α7 nAChR PAM suggests it may have pro-cognitive effects. researchgate.net
Attention and executive function are critical cognitive domains that are often impaired in neuropsychiatric conditions. The α7 nAChR is known to play a significant role in these processes. researchgate.net Animal models with α7 nAChR deficiencies exhibit impaired attention. researchgate.net
Positive allosteric modulators of the α7 nAChR have been shown to improve performance in tasks assessing attention. researchgate.net For example, the α7 PAM PNU-120596 has demonstrated efficacy in attention-related paradigms in animal models. researchgate.net The potential of this compound to enhance attention and executive function is an active area of investigation, supported by the established role of α7 nAChR modulation in these cognitive functions.
Learning and Memory Assessments (e.g., Social Discrimination Test)
Impact on Social and Communicative Behaviors (e.g., Ultrasonic Vocalizations)
Scientific literature available in the public domain does not currently contain specific research investigating the impact of this compound on social and communicative behaviors, such as ultrasonic vocalizations, in animal models. While other positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), like PNU-120596 and CCMI, have been studied for their effects on socio-communicative actions in models of autism, equivalent dedicated studies for the compound this compound have not been published. nih.govnih.govkuleuven.be
Modulation of Pain-Related Behaviors (e.g., Allodynia, Hyperalgesia in inflammatory models)
There are no specific studies in the available scientific literature that evaluate the effects of this compound on pain-related behaviors. Research into the role of α7-nAChR PAMs in modulating allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a painful stimulus) in inflammatory pain models has been conducted with other compounds, such as TQS, PAM-2, and PNU-120596. frontiersin.orgnih.goviasp-pain.org However, investigations into whether this compound produces similar anti-allodynic or anti-hyperalgesic effects in inflammatory models have not been reported.
This compound Studies in Animal Models of Neurological and Psychiatric Disorders
Research into the therapeutic potential of this compound has been conducted in the context of animal models relevant to schizophrenia.
Schizophrenia-Relevant Animal Models (e.g., MK-801 induced, Methylazoxymethanol Acetate (MAM) model)
The primary animal model used to evaluate the efficacy of this compound for schizophrenia-like symptoms is the MK-801 induced model. This model utilizes the NMDA receptor antagonist MK-801 to induce behavioral deficits in rodents that mimic aspects of schizophrenia, particularly sensory gating impairments.
Conversely, there is no available research documenting the use of this compound in the Methylazoxymethanol Acetate (MAM) neurodevelopmental model of schizophrenia. wikipedia.orgfujifilm.comnih.govnottingham.ac.uk Studies in the MAM model have explored the effects of other α7-nAChR modulators on dopamine (B1211576) neuron activity, but not this compound specifically. nih.govnih.gov
In a key study, this compound was shown to reverse behavioral deficits relevant to schizophrenia in a mouse model where symptoms were induced by MK-801. The primary behavioral deficit measured was auditory sensory gating, which is the brain's ability to filter out redundant or irrelevant auditory stimuli. This process is often impaired in individuals with schizophrenia and can be measured in rodents using the prepulse inhibition (PPI) of the acoustic startle response. A loud acoustic stimulus (pulse) causes a startle response, but if a weaker stimulus (prepulse) precedes the pulse, the startle response is normally inhibited. In the MK-801 model, this inhibition is disrupted.
The research demonstrated that this compound was effective at rescuing this MK-801-induced auditory gating deficit. cpu.edu.cn This finding suggests that this compound can normalize sensorimotor gating impairments, a key behavioral deficit observed in schizophrenia models.
Interactive Data Table: Effect of this compound on MK-801-Induced Prepulse Inhibition (PPI) Deficit
The following table summarizes the findings on the reversal of auditory gating deficits by this compound in mice.
| Treatment Group | Prepulse Inhibition (% PPI) | Outcome Description |
| Vehicle (Control) | High | Normal sensory gating function. |
| MK-801 | Low | Significant disruption of sensory gating, modeling a schizophrenia-like deficit. |
| MK-801 + this compound | High (Restored) | This compound reversed the deficit induced by MK-801, restoring normal PPI. |
Note: This table is a qualitative representation based on the reported findings. Specific quantitative values are detailed in the source publication. cpu.edu.cn
There are no published studies that specifically investigate the influence of this compound on hyperdopaminergic tone in brain regions such as the Ventral Tegmental Area (VTA). While the VTA's dopamine system is a critical area of study in schizophrenia models like the MAM model, research in this context has focused on other α7-nAChR modulators. nih.govnih.govfrontiersin.orgnih.gov The effect of this compound on dopamine neuron firing rates or dopamine release in these key circuits remains uninvestigated in the available literature.
Reversal of Behavioral Deficits
Autism Spectrum Disorder (ASD)-Relevant Animal Models (e.g., Valproic Acid (VPA) Exposure Model)
Currently, there is no research available in the public domain that has studied the effects of this compound in animal models relevant to Autism Spectrum Disorder (ASD), such as the model induced by prenatal exposure to Valproic Acid (VPA). researchgate.netresearchgate.netmdpi.com The VPA model is widely used to study the core behavioral symptoms of ASD, including social deficits. nih.govnih.gov However, investigations into the potential of α7-nAChR PAMs to ameliorate these deficits have utilized other compounds, and the therapeutic potential of this compound in this context has not been explored.
Models of Neurodegenerative Conditions (e.g., Parkinson's Disease Relevant Models)
The potential utility of this compound in neurodegenerative disorders, particularly those with a neuroinflammatory component, is an active area of research. semanticscholar.orgnih.govnih.gov Studies in animal models relevant to Parkinson's disease have begun to elucidate the compound's effects on key pathological pathways.
Investigation of Dopaminergic Neurodegeneration Pathways
Evidence suggests that targeting α7 nAChRs can offer neuroprotection in models of Parkinson's disease. nih.gov The activation of these receptors has been shown to protect against the loss of dopaminergic neurons. nih.gov Specifically, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, systemic administration of nicotine (B1678760), an α7 nAChR agonist, alleviated behavioral symptoms and protected against dopaminergic neuron loss in the substantia nigra. nih.gov This protective effect was blocked by the α7-nAChR-selective antagonist methyllycaconitine, underscoring the critical role of this receptor in neuroprotection. nih.gov While direct studies with this compound in these specific dopaminergic neurodegeneration models are emerging, the principle of enhancing α7 nAChR activity via positive allosteric modulation suggests a promising therapeutic avenue.
Modulation of L-Dopa-Induced Dyskinesia Mechanisms
A significant challenge in the long-term treatment of Parkinson's disease with L-Dopa is the development of debilitating L-Dopa-induced dyskinesias (LID). herts.ac.uk Research indicates that α7 nAChRs play an inhibitory role in the mechanisms underlying LID. nih.gov In a rat model using 6-hydroxydopamine (6-OHDA) to create lesions, the positive allosteric modulator PNU-120596, which also targets the α7 nAChR, was shown to reduce abnormal involuntary movements (AIMs), a proxy for dyskinesia. herts.ac.uk One study found that PNU-120596 reduced AIMs by 34% to 44%. herts.ac.uk These findings highlight the potential of α7 nAChR PAMs, like this compound, to mitigate the motor complications associated with long-term L-Dopa therapy. herts.ac.uk
Underlying Neurobiological Mechanisms of this compound Action in Vivo
The therapeutic effects of this compound are rooted in its ability to modulate fundamental neurobiological processes, including neurotransmitter systems and neuroinflammation.
Modulation of Neurotransmitter Systems and Synaptic Transmission (e.g., GABAergic Currents)
Alpha-7 nAChR modulators have been shown to influence various neurotransmitter systems. A key mechanism involves the modulation of GABAergic transmission. nih.gov Studies have demonstrated that allosteric modulation of α7 nAChRs can selectively depolarize hippocampal interneurons, leading to an enhancement of spontaneous GABAergic transmission. nih.gov This is significant as GABA is the primary inhibitory neurotransmitter in the brain, and its modulation can impact neuronal excitability and network activity. The activation of α7 nAChRs on GABAergic neurons can trigger inhibitory postsynaptic currents (IPSCs). researchgate.net This suggests that compounds like this compound could influence brain circuitry by potentiating inhibitory signals. nih.govresearchgate.net
Impact on Neuroinflammation and Immune Cell Function (e.g., Microglial Activation)
A crucial aspect of the mechanism of action for α7 nAChR modulators is their ability to temper neuroinflammation. semanticscholar.orgnih.gov This is largely achieved through the modulation of microglial activation, the brain's resident immune cells. mdpi.comnih.gov
The activation of α7 nAChRs has been demonstrated to have an anti-inflammatory effect. semanticscholar.orgmdpi.com In various preclinical models, positive allosteric modulators of the α7 nAChR have been shown to reduce microglial activation. nih.gov For instance, the α7 nAChR PAM TQS was found to decrease the expression of Iba-1, a marker for microglial activation, in the hippocampus of mice in a neuroinflammatory pain model. nih.govsdstate.edu This modulation of microglia is a key component of the "cholinergic anti-inflammatory pathway," where the nervous system regulates immune responses. semanticscholar.org By potentiating the effects of acetylcholine on α7 nAChRs on microglia, PAMs like this compound can help suppress the inflammatory cascade.
Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)
A direct consequence of modulating microglial activation is the regulation of pro-inflammatory cytokine production. Activation of α7 nAChRs has been consistently shown to decrease the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). semanticscholar.orgnih.gov
In vitro studies using primary cultured mouse astrocytes have shown that pretreatment with nicotine suppresses the production of TNF-α induced by inflammatory stimuli, an effect that is reversible by an α7-nAChR antagonist. nih.gov Similarly, in vivo models of neuroinflammation have demonstrated that α7 nAChR activation leads to reduced levels of pro-inflammatory cytokines. science.govscience.gov For example, the α7 nAChR PAM TQS was shown to reduce the expression of TNF in the hippocampus. sdstate.edu These findings strongly suggest that this compound, by enhancing α7 nAChR signaling, can effectively downregulate the expression of these critical inflammatory mediators.
Table 1: Effects of α7 nAChR Modulation in Preclinical Models
| Model | Modulator | Key Findings | Reference |
|---|---|---|---|
| MPTP Mouse Model (Parkinson's) | Nicotine (Agonist) | Protected against dopaminergic neuron loss; effect blocked by α7 antagonist. | nih.gov |
| 6-OHDA Rat Model (LID) | PNU-120596 (PAM) | Reduced L-Dopa-induced abnormal involuntary movements by up to 44%. | herts.ac.uk |
| Neuroinflammatory Pain Model | TQS (PAM) | Decreased hippocampal Iba-1 expression (microglial activation marker). | nih.govsdstate.edu |
| Neuroinflammatory Pain Model | TQS (PAM) | Reduced the expression of TNF in the hippocampus. | sdstate.edu |
Involvement of Inflammatory Signaling Pathways (e.g., NF-κB, JAK2-STAT3, PPAR-α)
Preclinical research in animal models indicates that the therapeutic effects of activating the α7 nicotinic acetylcholine receptor (α7-nAChR), a target of this compound, are significantly linked to the modulation of key inflammatory signaling pathways. Activation of this receptor is a core component of the "cholinergic anti-inflammatory pathway," a mechanism where the nervous system regulates systemic inflammation. ijbs.comnih.gov This pathway is crucial for inhibiting the production of pro-inflammatory cytokines. ijbs.com
The primary mechanism involves the inhibition of nuclear factor-κB (NF-κB), a central transcription factor in the inflammatory response. ijbs.comresearchgate.net Studies using α7-nAChR agonists and positive allosteric modulators (PAMs) in lipopolysaccharide (LPS)-induced inflammation models have demonstrated a significant decrease in the activity of NF-κB. researchgate.netnih.gov For instance, in mouse models of inflammatory pain, pretreatment with an α7-nAChR PAM significantly reduced the immunoreactivity of phosphorylated NF-κB in the CA1 and dentate gyrus regions of the hippocampus. nih.gov This inhibition prevents the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6. ijbs.comnih.gov
The JAK2-STAT3 signaling cascade is another pathway implicated in the anti-inflammatory effects of α7-nAChR activation. Research in murine models of intracerebral hemorrhage showed that an α7-nAChR agonist increased the expression of activated JAK2 and STAT3 in the area surrounding the hematoma. nih.gov This activation was associated with a reduction in neuroinflammation, suggesting that the JAK2-STAT3 pathway is a key mediator of the receptor's protective effects. nih.gov The anti-inflammatory actions were reversed by a JAK2 antagonist, confirming the pathway's importance. nih.gov
The direct interaction between this compound and Peroxisome Proliferator-Activated Receptor-α (PPAR-α) is less defined in the available literature. However, PPAR-α is known to exert profound anti-inflammatory action by antagonizing NF-κB and other inflammatory transcription factors. mdpi.com It can physically interact with components of the NF-κB pathway, sequestering them and blocking the production of inflammatory molecules like IL-6. mdpi.com Given that α7-nAChR activation and PPAR-α activation both converge on inhibiting the NF-κB pathway, they represent complementary anti-inflammatory strategies.
Table 1: Effect of α7-nAChR Modulation on Inflammatory Pathways in Animal Models
| Pathway | Modulator Type | Model | Key Finding | Reference |
|---|---|---|---|---|
| NF-κB | PAM (TQS) | LPS-Induced Inflammatory Pain (Mouse) | Decreased immunoreactivity of phospho-NF-κB in the hippocampus. | nih.gov |
| NF-κB | Agonist (GTS-21) | LPS-Treated Astrocytes (In Vitro) | Reduced nuclear translocation of NF-κB. | researchgate.net |
| JAK2-STAT3 | Agonist (PHA-543613) | Intracerebral Hemorrhage (Mouse) | Increased activation of JAK2 and STAT3, leading to reduced neuroinflammation. | nih.gov |
| PPAR-α | Ligands (various) | Various Inflammatory Models | Inhibits NF-κB signaling, reducing pro-inflammatory cytokine production. | mdpi.com |
Effects on Trophic Factors and Neuronal Plasticity Markers (e.g., BDNF)
In preclinical animal models, positive allosteric modulation of the α7-nAChR has been shown to regulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical molecule for neuronal survival and plasticity. mdpi.comnih.gov In neuroinflammatory models, such as those induced by lipopolysaccharide (LPS), there is often a dysregulation of BDNF. nih.gov
A recent study investigated the effects of an α7-nAChR PAM, PNU120596, in a mouse model of LPS-induced depression-like behavior. nih.gov The findings from this 2024 study demonstrated that LPS administration significantly increased the expression of BDNF in both the hippocampus and prefrontal cortex. nih.govmdpi.com Treatment with the α7-nAChR PAM successfully attenuated this LPS-induced increase in BDNF expression. nih.govmdpi.com This suggests that the anti-inflammatory and behavior-modulating effects of α7-nAChR PAMs may be linked to their ability to normalize pathological changes in BDNF levels. nih.gov
Interestingly, the role of BDNF can be region-specific; it is generally considered to have antidepressant and neuroprotective effects in the hippocampus and prefrontal cortex, whereas it can have pro-depressive effects in other brain pathways. mdpi.com The reduction of pathologically elevated BDNF levels in the hippocampus and prefrontal cortex by the α7-nAChR PAM highlights a potential mechanism for restoring homeostasis in neuroinflammatory conditions. nih.gov The study also showed that these effects were blocked by an α7-nAChR antagonist, confirming the receptor's involvement. mdpi.com
Table 2: Effect of α7-nAChR PAM on BDNF Expression in LPS-Treated Mice
| Brain Region | Condition | Effect of α7-nAChR PAM (PNU120596) | Reference |
|---|---|---|---|
| Hippocampus | LPS-Induced Neuroinflammation | Reduces the LPS-induced increase in BDNF expression. | nih.govmdpi.com |
| Prefrontal Cortex | LPS-Induced Neuroinflammation | Reduces the LPS-induced increase in BDNF expression. | nih.govmdpi.com |
Regulation of Ion Transporters and Homeostasis (e.g., NKCC1/KCC2 Ratio)
The balance of inhibitory neurotransmission, primarily mediated by GABA, is critically dependent on the intracellular chloride concentration within neurons. frontiersin.org This concentration is maintained by the activity of two key cation-chloride cotransporters: NKCC1, which imports chloride, and KCC2, which extrudes chloride. frontiersin.orgmdpi.com The ratio of NKCC1 to KCC2 expression determines whether GABAergic signaling is inhibitory (low ratio, typical in mature neurons) or excitatory (high ratio, typical in immature or pathological neurons). frontiersin.orgresearchgate.net
Preclinical research in animal models of neuroinflammation has demonstrated that α7-nAChR positive allosteric modulators can regulate this critical ionic balance. nih.govmdpi.com In a mouse model where inflammation was induced by LPS, the condition led to a pathological shift in the transporters: KCC2 expression was downregulated, and consequently, the NKCC1/KCC2 ratio was increased in the hippocampus and prefrontal cortex. mdpi.com This shift is associated with impaired inhibitory neurotransmission and can contribute to neuronal hyperexcitability. mdpi.com
Treatment with the α7-nAChR PAM, PNU120596, was found to counteract these pathological changes. mdpi.com The modulator attenuated the LPS-induced downregulation of KCC2 and the corresponding increase in the NKCC1/KCC2 ratio. mdpi.com These findings suggest that the therapeutic benefits of compounds like this compound may extend to restoring ionic homeostasis, which is fundamental for proper neuronal function and is often disrupted in neurological and psychiatric disorders. mdpi.comfrontiersin.org
Table 3: Effect of α7-nAChR PAM on Ion Transporter Expression in LPS-Treated Mice
| Transporter/Ratio | Brain Region | Effect of LPS | Effect of α7-nAChR PAM (PNU120596) | Reference |
|---|---|---|---|---|
| KCC2 | Hippocampus & Prefrontal Cortex | Decreased Expression | Attenuates the decrease in expression. | mdpi.com |
| NKCC1/KCC2 Ratio | Hippocampus & Prefrontal Cortex | Increased Ratio | Attenuates the increase in the ratio. | mdpi.com |
Advanced Research Methodologies and Future Directions in Alpha7 Pam 3ea Research
Computational Chemistry and Molecular Modeling Approaches
The exploration of α7 nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulators (PAMs) like Alpha7-PAM-3ea has been significantly advanced by computational chemistry and molecular modeling. These in silico techniques provide invaluable insights into the molecular interactions governing the efficacy and selectivity of such compounds, guiding the rational design of novel therapeutic agents.
Ligand-Receptor Docking and Molecular Dynamics Simulations
Ligand-receptor docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the binding of small molecules to their protein targets. nih.gov In the context of this compound, these methods are employed to predict the binding pose and affinity of the modulator within the α7 nAChR. nih.govresearchgate.net
Docking studies can elucidate the specific amino acid residues that form key interactions with the PAM, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. researchgate.net For instance, docking studies of various α7 PAMs have helped identify critical residues within the transmembrane domain that are crucial for their modulatory activity. nih.gov
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes that occur upon PAM binding and to assess the stability of the predicted binding mode. nih.govresearchgate.net These simulations can reveal how the binding of a PAM like this compound allosterically influences the receptor's ion channel gating and desensitization kinetics. nih.gov By calculating the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA), researchers can obtain a more accurate prediction of the ligand's binding affinity. nih.gov
| Residue | Location | Interaction Type | Significance |
|---|---|---|---|
| M254 | Transmembrane Domain | Hydrophobic | Critical for the binding of many Type II PAMs. ufl.edu |
| W149 | Extracellular Domain (C-loop) | Cation-π | Involved in agonist binding and influenced by allosteric modulation. nih.gov |
| Y93 | Extracellular Domain (+ face) | Hydrogen Bond/Hydrophobic | Contributes to the agonist binding pocket. nih.gov |
| Asp-101 | Extracellular Vestibule | Electrostatic | Important for the binding of certain ago-PAMs. nih.gov |
Homology Modeling for α7 nAChR-PAM Complexes
Due to the challenges in obtaining high-resolution crystal structures of the full-length α7 nAChR, homology modeling has become an essential tool. nih.gov This technique involves building a three-dimensional model of the α7 nAChR based on the known structures of homologous proteins, such as the acetylcholine-binding protein (AChBP) from Lymnaea stagnalis or the transmembrane domain of the Torpedo nicotinic receptor. nih.govrcsb.org
These homology models serve as a structural framework for docking studies and MD simulations of α7 nAChR-PAM complexes. nih.gov They have been instrumental in identifying potential allosteric binding sites and in understanding the structural basis for the different pharmacological profiles of various PAMs. mdpi.com For example, homology models have helped to distinguish the binding sites of type I and type II PAMs, with type I PAMs generally binding in the extracellular domain and type II PAMs in the transmembrane domain. mdpi.com
Virtual Screening for Novel this compound Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. omicsonline.org This approach can be either structure-based, utilizing the 3D structure of the receptor, or ligand-based, using the known structure of an active compound like this compound.
In the context of this compound, virtual screening can accelerate the discovery of novel analogs with improved potency, selectivity, or pharmacokinetic properties. omicsonline.org By screening vast chemical databases, researchers can identify new scaffolds that can be chemically synthesized and evaluated for their α7 PAM activity. researchgate.net This methodology has proven successful in identifying novel α7 nAChR PAMs from diverse chemical classes. omicsonline.org
| Screening Method | Principle | Application for this compound Analogs |
|---|---|---|
| Structure-Based Virtual Screening | Docking of compound libraries into the 3D structure of the α7 nAChR. | Identifies compounds that fit well into the allosteric binding site. |
| Ligand-Based Virtual Screening (Pharmacophore Modeling) | Uses the 3D chemical features of a known active molecule (e.g., this compound) to find similar compounds. | Identifies diverse chemical structures that share the key pharmacophoric elements required for activity. omicsonline.org |
Integrative Research Strategies for α7 nAChR Modulation
A comprehensive understanding of the modulation of α7 nAChRs by compounds like this compound requires the integration of various research methodologies. Combining computational, in vitro, and in vivo approaches allows for a multi-faceted elucidation of the mechanisms of action and the therapeutic potential of these modulators.
Combination of In Vitro and In Vivo Approaches for Mechanism Elucidation
The characterization of α7 PAMs relies heavily on a combination of in vitro and in vivo studies. biorxiv.org In vitro techniques, such as two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing human α7 nAChRs, are fundamental for determining the potency and efficacy of a compound. researchgate.netresearchgate.net These assays can reveal whether a PAM enhances the agonist-evoked current, alters the receptor's desensitization rate, and its selectivity for the α7 subtype. researchgate.net
In vivo studies in animal models are crucial for evaluating the physiological effects of α7 PAMs. biorxiv.org These studies can assess the compound's ability to improve cognitive function in models of neurological and psychiatric disorders, as well as its potential anti-inflammatory properties. omicsonline.orgresearchgate.net By correlating the in vitro pharmacological profile with the in vivo behavioral effects, researchers can gain a deeper understanding of the mechanisms underlying the therapeutic potential of a compound like this compound. biorxiv.org For example, studies have shown that both α7 nAChR agonists and PAMs can improve cognitive performance in various behavioral paradigms in animal models. researchgate.net
Exploration of Differential PAM Profiles for Research Applications
Positive allosteric modulators of the α7 nAChR exhibit distinct pharmacological profiles, which are broadly categorized into two main types. researchgate.net
Type I PAMs: These modulators primarily increase the peak amplitude of the agonist-evoked current with little to no effect on the rapid desensitization of the receptor. mdpi.com
Type II PAMs: In addition to potentiating the peak current, these modulators significantly slow the rate of receptor desensitization. mdpi.com
The existence of these differential PAM profiles offers unique opportunities for research applications. researchgate.net For example, Type II PAMs, by prolonging the open state of the channel, can be valuable tools for studying the downstream signaling pathways activated by Ca2+ influx through the α7 nAChR. nih.gov However, this prolonged activation also raises concerns about potential excitotoxicity. nih.gov
In contrast, Type I PAMs may offer a more subtle and potentially safer mode of modulation by enhancing the physiological signaling of the receptor without dramatically altering its kinetics. plos.org The exploration of these different profiles is critical for developing PAMs with specific therapeutic applications, whether for cognitive enhancement in neurodegenerative diseases or for modulating inflammatory responses. researchgate.net
| PAM Type | Effect on Peak Current | Effect on Desensitization | Potential Research Application | Example Compound |
|---|---|---|---|---|
| Type I | Increase | Minimal to no effect | Studying physiological receptor modulation. plos.org | 5-hydroxyindole (5-HI) researchgate.net |
| Type II | Increase | Significant slowing | Investigating downstream Ca2+ signaling pathways. nih.gov | PNU-120596 researchgate.net |
Unexplored Areas and Emerging Hypotheses for this compound Research
Future research on this compound will be centered on delineating its precise mechanism of action and its long-term physiological effects. As a Type I PAM, it is hypothesized to enhance the receptor's response to the endogenous agonist acetylcholine without significantly altering the rapid desensitization kinetics that characterize the α7 nAChR. frontiersin.orgsemmelweis.hu This profile suggests a mechanism that preserves the natural temporal patterns of synaptic transmission, a significant advantage over direct agonists or Type II PAMs which can cause prolonged receptor activation. glixxlabs.com
Investigation of Allosteric Modulator-Induced Receptor Conformational Changes
A primary frontier in the study of this compound is the detailed investigation of the conformational changes it induces in the α7 nAChR upon binding. Allosteric modulators, by definition, bind to a site topographically distinct from the agonist-binding (orthosteric) site, causing a structural transition in the receptor that alters its response to the agonist. glixxlabs.comresearchgate.net For a Type I PAM, this change is subtle yet profound, increasing the probability of the ion channel opening in response to an agonist without preventing the receptor from entering a desensitized state. semmelweis.hu
Emerging hypotheses suggest that Type I PAMs may bind to a site within the extracellular domain (ECD) or at the interface between the ECD and the transmembrane domain (TMD). This binding is thought to stabilize a conformational state that is more receptive to agonist binding or more efficiently couples agonist binding to channel gating.
Future research will need to employ advanced structural biology and biophysical techniques to test these hypotheses. Methodologies would include:
Cryo-Electron Microscopy (Cryo-EM): To visualize the high-resolution structure of the α7 nAChR in complex with both an agonist and this compound. This would reveal the specific binding pocket and the resulting structural shifts in the receptor.
X-ray Crystallography: Using a chimeric protein like α7-AChBP, this technique can help identify the precise location of allosteric binding sites.
Voltage-Clamp Electrophysiology: To meticulously characterize the functional consequences of modulation, such as changes in agonist potency (EC₅₀) and maximal efficacy (Iₘₐₓ), without the significant slowing of desensitization kinetics seen with Type II PAMs.
Molecular Dynamics Simulations: To model the dynamic movements of the receptor in the presence of the modulator, providing insights into the allosteric transition pathways and the destabilization of the closed state relative to the open state.
Table 1: Hypothesized Influence of this compound on α7 nAChR Conformational State Transitions This table presents a hypothetical model based on the known behavior of Type I PAMs.
| Condition | Receptor State Transition | Hypothesized Effect of this compound | Rationale |
|---|---|---|---|
| Agonist (ACh) Only | Resting → Activated | Normal activation probability | Agonist binding induces a conformational change to open the ion channel. |
| Agonist (ACh) Only | Activated → Desensitized | Rapid desensitization | The α7 nAChR is characterized by fast desensitization even in the presence of a sustained agonist. |
| ACh + this compound | Resting → Activated | Increased activation probability | The PAM is hypothesized to lower the energy barrier for the agonist-induced opening of the channel, increasing agonist potency. |
| ACh + this compound | Activated → Desensitized | Minimal effect on desensitization rate | As a Type I PAM, it is expected to preserve the receptor's natural, rapid desensitization kinetics, avoiding prolonged activation. frontiersin.org |
Long-Term Effects and Sustained Modulation Dynamics in Preclinical Models
A critical and largely unexplored area is the long-term effect of this compound in preclinical models of cognitive and neurological disorders. While acute administration of α7 modulators has shown promise, the effects of sustained exposure are paramount for therapeutic development. A key hypothesis is that repeated administration of a Type I PAM like this compound could produce sustained improvements in cognitive function without inducing the tolerance or receptor upregulation often associated with chronic agonist treatment.
Studies involving other Type I PAMs have demonstrated that long-term cognitive enhancement is possible and may occur through mechanisms distinct from the immediate, acute effects. For this compound, preclinical studies would need to investigate:
Sustained Efficacy: Does repeated administration lead to lasting improvements in cognitive domains such as memory and executive function in animal models?
Receptor Dynamics: Does chronic exposure alter the expression levels, trafficking, or function of the α7 nAChR itself?
Neuroplasticity: Does long-term modulation by this compound influence downstream markers of synaptic plasticity, such as long-term potentiation (LTP) or gene expression related to neuronal growth and connectivity?
These questions can be addressed through rigorously designed preclinical trials in rodent models of cognitive impairment.
Table 2: Representative Preclinical Study Design for Long-Term Evaluation of this compound This table outlines a hypothetical study framework for future research.
| Parameter | Description |
|---|---|
| Animal Model | Aged rats or a transgenic mouse model of Alzheimer's disease. |
| Treatment Groups | 1. Vehicle Control 2. This compound (Low Dose) 3. This compound (High Dose) 4. Positive Control (e.g., another known cognitive enhancer) | | Duration | 28-day repeated administration (e.g., once daily oral gavage). | | Behavioral Assays | Working Memory: T-maze, Novel Object Recognition Task (NORT). Cognitive Flexibility: Attentional Set-Shifting Task (ASST). Assessment Points: Baseline (Day 0), Mid-point (Day 14), End of Treatment (Day 28), and Follow-up (Day 35) to assess sustained effects. | | Endpoint Analyses (Post-mortem) | Receptor Quantification: Western blot or autoradiography for α7 nAChR protein levels in the hippocampus and prefrontal cortex. Gene Expression: qPCR for markers of synaptic plasticity (e.g., BDNF, c-Fos). Neuroinflammation: Immunohistochemistry for microglial and astrocyte activation markers. frontiersin.org |
By pursuing these focused areas of research, the scientific community can build a comprehensive understanding of this compound, moving from its current status as a novel compound to a well-characterized modulator with a defined mechanism and a clear potential for therapeutic application.
Q & A
Q. What is the molecular mechanism of action of Alpha7-PAM-3ea in modulating nicotinic acetylcholine receptors?
this compound acts as a positive allosteric modulator (PAM) of the α7-nAChR, enhancing receptor activation by increasing agonist efficacy without directly binding to the orthosteric site. Methodologically, its mechanism is validated via electrophysiological assays (e.g., patch-clamp recordings) and competitive binding studies using radiolabeled ligands like [³H]-epibatidine. Researchers should prioritize dose-response curves to quantify potentiation effects and compare results with known PAMs (e.g., PNU-120596) for validation .
Q. How is this compound synthesized, and what purity thresholds are required for in vitro studies?
Synthesis typically involves multi-step organic reactions, including Ullmann coupling for core structure assembly, followed by purification via flash chromatography. Purity ≥98% (confirmed by HPLC) is critical for reproducibility. Researchers must document solvent residues (e.g., DMSO) using NMR or mass spectrometry, as impurities can confound receptor activity assays. Detailed protocols for synthesis and analytical validation are outlined in peer-reviewed methodologies .
Q. What in vitro and in vivo models are most suitable for studying this compound’s pharmacokinetic properties?
In vitro: Use transfected HEK-293 cells expressing human α7-nAChR for receptor specificity assays. In vivo: Rodent models (e.g., fear conditioning tests) are standard for cognitive enhancement studies. Ensure cross-species receptor homology is validated to avoid translational discrepancies. For PK/PD analysis, employ LC-MS/MS to measure plasma and brain tissue concentrations, adjusting for blood-brain barrier permeability .
Advanced Research Questions
Q. How can researchers optimize experimental designs to address contradictory findings in this compound’s efficacy across neurobehavioral assays?
Contradictions often arise from variability in dosing schedules or model-specific confounders (e.g., stress in rodent tests). Implement factorial designs to isolate variables, and use meta-analytical approaches to reconcile disparate results. For example, stratify data by administration route (intraperitoneal vs. oral) and control for circadian rhythms in behavioral studies .
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in high-throughput screening?
Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. For multi-experiment datasets, apply mixed-effects models to account for batch variability. Bootstrap resampling is advised to estimate confidence intervals in small-sample studies. Open-source tools like R (drc package) or Python (SciPy) streamline analysis .
Q. How should researchers validate target engagement of this compound in complex biological systems?
Combine orthogonal methods:
- Biochemical : Photoaffinity labeling with [¹²⁵I]-α-bungarotoxin to confirm binding specificity.
- Functional : Calcium imaging in primary neuronal cultures to correlate receptor activation with downstream signaling. Include negative controls (e.g., α7-nAChR knockout models) to rule off-target effects .
Data Interpretation and Reproducibility
Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity?
- Standardize compound storage (-80°C in anhydrous DMSO).
- Pre-screen batches using a reference agonist (e.g., choline) in standardized assays.
- Report inter-batch variability in supplementary materials, including raw data for critical parameters (e.g., EC₅₀ shifts) .
Q. How can conflicting results between academic labs regarding this compound’s neuroprotective effects be resolved?
Establish a collaborative reproducibility framework:
- Share protocols via platforms like Protocols.io .
- Conduct cross-lab validation using harmonized materials (e.g., same compound batch, cell lines).
- Publish negative results in peer-reviewed journals to reduce publication bias .
Tables for Methodological Reference
Q. Table 1: Key In Vitro vs. In Vivo Considerations for this compound Studies
| Parameter | In Vitro | In Vivo |
|---|---|---|
| Receptor Specificity | HEK-293 cells + α7-nAChR transfection | Transgenic rodent models |
| Bioactivity Threshold | EC₅₀: 10–100 nM | Effective dose: 1–10 mg/kg |
| Critical Controls | Non-transfected cells | Wild-type littermates |
| Data Validation | Patch-clamp recordings | Behavioral scoring + LC-MS/MS |
Q. Table 2: Common Statistical Pitfalls and Solutions
| Pitfall | Solution |
|---|---|
| Overfitting small datasets | Bootstrap resampling or Bayesian methods |
| Ignoring batch effects | Mixed-effects models |
| Inadequate power analysis | A priori sample size calculation (G*Power) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


